
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Übersicht
Beschreibung
“2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound with the molecular formula C9H9ClN4. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyrazolyl group, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Two of the carbon atoms in the pyrazolyl group are substituted with methyl groups, and one of the carbon atoms in the pyrazine ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” include a molecular weight of 208.65 g/mol, a topological polar surface area of 43.6 Ų, and a XLogP3-AA value of 1.8, which is a measure of the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrazole and pyrazine derivatives play a crucial role in the field of medicinal chemistry due to their wide range of biological activities. The pyrazole moiety is considered a pharmacophore, demonstrating extensive applications in combinatorial and medicinal chemistry. It has been utilized in the synthesis of biologically active compounds showing anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions including microwave irradiation, leading to heterocyclic appended pyrazoles with potential yields (Dar & Shamsuzzaman, 2015).
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives have been recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis among others. The exploration of pyrazine derivatives in organisms and their significant pharmacological effects have prompted further research aimed at rationalizing these activities to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Anticancer Research
Recent studies have highlighted the importance of pyrazine derivatives in anticancer research, emphasizing their role in the development of new anticancer agents. Various synthetic strategies have been employed to produce pyrazoline derivatives, demonstrating a significant biological effect. These efforts aim to explore and harness the anticancer potential of pyrazoline derivatives further (Ray et al., 2022).
Applications in Drug Discovery and Synthesis
The synthesis and applications of heterocyclic N-oxide derivatives, including pyrazine-based compounds, have gained attention due to their versatility in organic synthesis and drug development. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could include further studies on its synthesis, properties, and potential applications. For example, pyrazole derivatives are known to have a wide range of biological activities, so “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could be studied for potential use in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLGGYKLKOWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


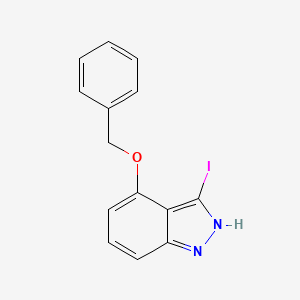

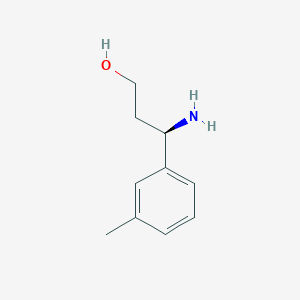

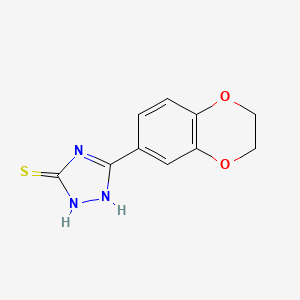

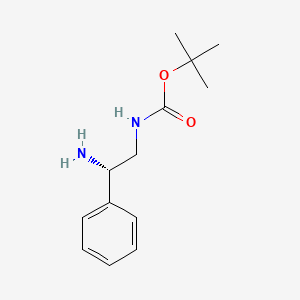
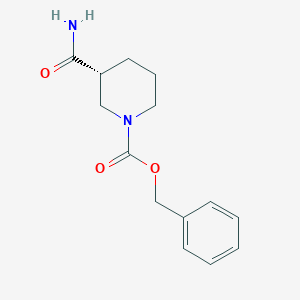
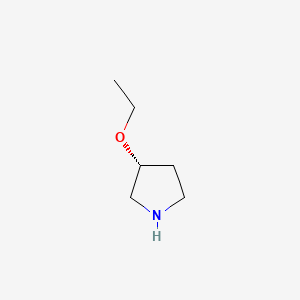
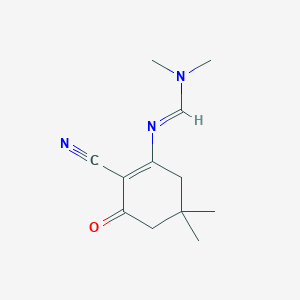
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)